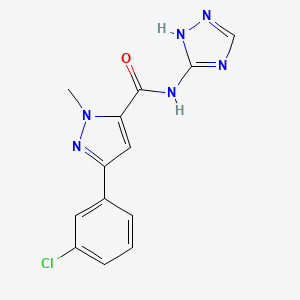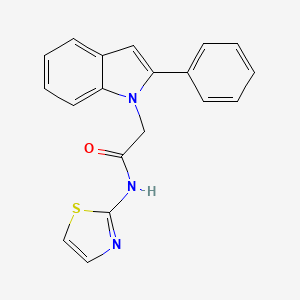![molecular formula C17H24N6O2 B12167918 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12167918.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrolidinring, eine Tetrazol-Einheit und eine Phenoxyacetamidgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid beinhaltet in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der Prozess umfasst oft:
Bildung des Pyrrolidinrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Tetrazol-Einheit: Dieser Schritt beinhaltet in der Regel die Reaktion eines Azids mit einer Nitrilverbindung unter thermischen oder katalytischen Bedingungen, um den Tetrazolring zu bilden.
Anlagerung der Phenoxyacetamidgruppe: Dies geschieht in der Regel durch nukleophile Substitutionsreaktionen, bei denen die Phenoxygruppe in das Acetamid-Rückgrat eingeführt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Hochdurchsatzreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Analoga führt.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Substituenten ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Halogenierungsmittel, Nukleophile und Elektrophile unter verschiedenen Lösungsmittelbedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation hydroxyllierte oder Keton-Derivate liefern, während Reduktion Amin- oder Alkohol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle, antivirale und Antikrebs-Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, z. B. bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Einsatzkontext variieren.
Wirkmechanismus
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[(1-Methylpyrrolidin-2-yl)methyl]-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid
- N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-[4-(2-Ethyl-2H-tetrazol-5-yl)phenoxy]acetamid
- N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]propionamid
Einzigartigkeit
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid zeichnet sich durch seine spezifische Kombination von Strukturmerkmalen aus, die ihm einzigartige chemische Eigenschaften und potenzielle Anwendungen verleihen. Seine charakteristischen Pyrrolidin-, Tetrazol- und Phenoxyacetamidgruppen tragen zu seiner Vielseitigkeit und Wirksamkeit in verschiedenen Forschungs- und Industriekontexten bei.
Eigenschaften
Molekularformel |
C17H24N6O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H24N6O2/c1-3-23-10-4-5-14(23)11-18-16(24)12-25-15-8-6-13(7-9-15)17-19-21-22(2)20-17/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,24) |
InChI-Schlüssel |
LFVXFOCBTQLLSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)COC2=CC=C(C=C2)C3=NN(N=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167838.png)
![2,2,2-trifluoro-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12167840.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12167842.png)

![N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167852.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide](/img/structure/B12167864.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12167872.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12167897.png)
![2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)-N-phenylacetamide](/img/structure/B12167900.png)
![2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12167904.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B12167912.png)

